4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride

CAS No.: 1803601-44-6

Cat. No.: VC2606766

Molecular Formula: C8H14ClNO2

Molecular Weight: 191.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803601-44-6 |

|---|---|

| Molecular Formula | C8H14ClNO2 |

| Molecular Weight | 191.65 g/mol |

| IUPAC Name | 4-(aminomethyl)cyclohexene-1-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H13NO2.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h3,6H,1-2,4-5,9H2,(H,10,11);1H |

| Standard InChI Key | SHWMZVMUXHCXSI-UHFFFAOYSA-N |

| SMILES | C1CC(=CCC1CN)C(=O)O.Cl |

| Canonical SMILES | C1CC(=CCC1CN)C(=O)O.Cl |

Introduction

Chemical Identification and Properties

Chemical Structure and Formula

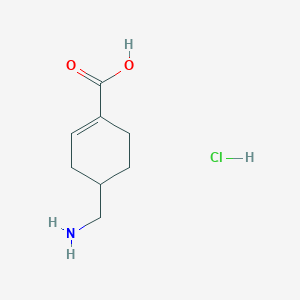

4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride contains a cyclohexene ring with a carboxylic acid group attached to the carbon adjacent to the double bond and an aminomethyl group at the 4-position. The molecular formula is C8H13NO2·HCl with a molecular weight of 191.66 g/mol for the hydrochloride salt . The base compound without the hydrochloride has a molecular weight of 155.19 g/mol and a formula of C8H13NO2 .

Registry Information and Identifiers

The compound is documented in chemical databases with specific identifiers that distinguish it from related compounds. The CAS number for the hydrochloride salt is reported as 1803601-44-6 , while the free base form is registered under CAS number 330838-52-3 . It is cataloged in the PubChem database and has been documented since May 20, 2016, with the most recent update recorded on April 5, 2025 .

Physical Properties

Table 1: Physical and Chemical Properties of 4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C8H13NO2·HCl |

| Molecular Weight | 191.66 g/mol |

| Base Formula | C8H13NO2 |

| Base Molecular Weight | 155.19 g/mol |

| Chemical Structure | Cyclohexene ring with carboxylic acid and aminomethyl groups |

| Physical State | Solid |

| CAS Number (HCl salt) | 1803601-44-6 |

| CAS Number (free base) | 330838-52-3 |

Nomenclature and Alternative Designations

Chemical Names and Synonyms

Pharmaceutical Designations

In pharmaceutical contexts, the compound is designated specifically in relation to tranexamic acid. It is officially recognized in pharmacopeial standards as:

These designations underscore its significance in pharmaceutical quality control and regulatory compliance processes.

Relationship to Tranexamic Acid

Structural Relationship

4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride is structurally related to tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), with the primary difference being the presence of a double bond in the cyclohexane ring. This unsaturation in the ring classifies it as a dehydro derivative of tranexamic acid, hence one of its synonyms being "Dehydro Tranexamic Acid HCl" .

Pharmaceutical Applications and Significance

Quality Control Applications

Procurement Considerations

The compound is subject to certain restrictions and special handling requirements when purchased from commercial suppliers. It may be classified as a:

-

Made-to-order product (produced only when an order is placed)

-

Controlled product (requiring documentation to meet relevant regulations)

-

Product with freight restrictions

These considerations are important for laboratories planning to use this compound in their analytical or research procedures.

Analytical Applications

Chromatographic Analysis

As a reference standard, 4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride is utilized in chromatographic methods to identify and quantify impurities in tranexamic acid preparations. These analytical procedures typically involve high-performance liquid chromatography (HPLC) or other separation techniques coupled with suitable detection methods.

Spectroscopic Characterization

The compound possesses spectroscopic properties that enable its identification and differentiation from tranexamic acid and other related compounds. These properties serve as the basis for the development of analytical methods for its detection and quantification in pharmaceutical samples.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume